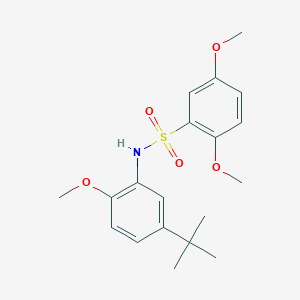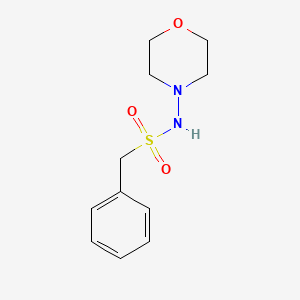
N-(4-methylbenzyl)-N'-(1,2,2-trimethylpropyl)thiourea
Vue d'ensemble
Description
N-(4-methylbenzyl)-N'-(1,2,2-trimethylpropyl)thiourea (also known as A-22) is a chemical compound that has been extensively studied for its potential use as a biological tool. It is a thiourea derivative that has been shown to have a variety of effects on cells and organisms, and its mechanism of action is still being explored.
Applications De Recherche Scientifique
A-22 has been used in a variety of scientific research applications, particularly in the field of cell biology. It has been shown to inhibit the activity of a protein called ARF6, which is involved in the regulation of cell membrane trafficking. By inhibiting ARF6, A-22 can disrupt the movement of proteins and lipids within cells, which can lead to a variety of downstream effects.
Mécanisme D'action
The mechanism of action of A-22 is still being explored, but it is thought to involve the binding of the compound to ARF6. This binding may prevent the protein from interacting with its downstream effectors, which can disrupt the normal trafficking of proteins and lipids within cells. Additionally, A-22 may have effects on other cellular pathways, although these are not well understood at present.
Biochemical and Physiological Effects:
A-22 has been shown to have a variety of biochemical and physiological effects on cells and organisms. In addition to its effects on ARF6, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using A-22 in lab experiments is that it is relatively easy to synthesize and purify, and is stable under a variety of conditions. Additionally, its effects on ARF6 are well characterized, which makes it a useful tool for studying this protein and its downstream effectors. However, one limitation of using A-22 is that its effects on other cellular pathways are not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on A-22. One area of interest is the development of more potent and selective inhibitors of ARF6, which could be useful for studying the protein in greater detail. Additionally, A-22 and related compounds may have potential therapeutic applications in the treatment of cancer and inflammatory diseases, and further research in these areas is warranted. Finally, more research is needed to fully understand the mechanism of action of A-22 and its effects on other cellular pathways, which could lead to new insights into the regulation of cell membrane trafficking and other cellular processes.
Propriétés
IUPAC Name |
1-(3,3-dimethylbutan-2-yl)-3-[(4-methylphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2S/c1-11-6-8-13(9-7-11)10-16-14(18)17-12(2)15(3,4)5/h6-9,12H,10H2,1-5H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBOHJFKAFXQAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NC(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4287062.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B4287065.png)
![2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B4287071.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4287086.png)




![N-(4-ethoxyphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4287116.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4287129.png)
![N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4287136.png)

